N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-Ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents: A 4-propoxyphenyl group at position 3 of the pyrazole ring. A 4-ethoxyphenyl group attached via an (E)-configured methylidene linkage at the carbohydrazide moiety.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-3-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15-16-5-9-18(10-6-16)28-4-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,25)(H,26,27)/b23-15+ |
InChI Key |
SOKUPIGIJDRSDU-HZHRSRAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized below:
Electronic and Pharmacological Properties
- Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy (–OCH2CH3) group, stabilizing the hydrazone linkage . Methoxy (–OCH3) groups (e.g., in ) improve solubility but reduce lipophilicity compared to propoxy (–OCH2CH2CH3) chains .
Pharmacological Implications :
- The propoxyphenyl group in the target compound may enhance membrane permeability due to its longer alkoxy chain, favoring interactions with hydrophobic binding pockets .
- Compound 26 in , featuring a tert-butyl group, exhibited potent anticancer activity (IC50 = 1.2 µM against A549 cells), suggesting that bulky substituents at position 3 improve cytotoxicity.
- Anti-inflammatory derivatives (e.g., compound 6P in ) highlight the role of hydrophobic modifications in optimizing therapeutic profiles.
Spectroscopic and Computational Insights
- Spectroscopy: FT-IR and NMR studies of analogs (e.g., ) confirm the (E)-configuration of the hydrazone bond, critical for maintaining planar geometry and hydrogen-bonding interactions . Single-crystal X-ray diffraction (e.g., ) validates the stereochemistry and non-covalent interactions (e.g., C–H···π) in similar compounds .
- Computational Studies: DFT calculations on analogs (e.g., ) reveal that electron-donating substituents lower HOMO-LUMO gaps, enhancing charge transfer and stability .
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been widely studied for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{20}H_{24}N_{4}O_{3}
- Molecular Weight : 392.5 g/mol
The structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of ethoxy and propoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of microbial strains, suggesting potential as antimicrobial agents.
- Antineoplastic Properties : Some studies have indicated that pyrazole compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy.
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Effects
- Antimicrobial Effects
- Anticancer Activity
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
